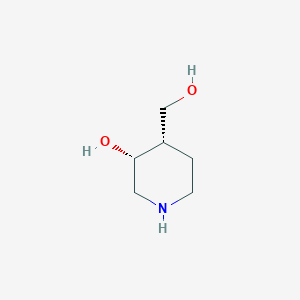
(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
Descripción general
Descripción
(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound, characterized by a hydroxymethyl group at the fourth carbon of the piperidine ring, exhibits stereochemical specificity that influences its interactions with various biological targets. The molecular formula is , and it has potential applications in treating neurological disorders and other conditions.
The biological activity of this compound primarily stems from its interactions with neurotransmitter systems. The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in Alzheimer's disease management. Additionally, its specific stereoisomerism may enhance binding affinity towards neurotransmitter transporters, including dopamine and serotonin transporters, making it a candidate for treating depression and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Properties
Research indicates that this compound exhibits a variety of pharmacological properties:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in neurotransmission.
- Receptor Interaction : The compound interacts with receptors critical for mood regulation and cognitive functions.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that may be beneficial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase; potential for Alzheimer's treatment |
| Receptor Interaction | Modulates activity of dopamine and serotonin receptors |
| Neuroprotective Effects | Exhibits properties that may protect neurons from degeneration |
| Therapeutic Applications | Potential use in treating ADHD and depression |
Case Studies and Research Findings
- Neurotransmitter Transporter Binding : A study demonstrated that this compound binds effectively to serotonin transporters, indicating its potential use in mood disorders .
- Acetylcholinesterase Inhibition : Research highlighted the compound's ability to inhibit acetylcholinesterase significantly more than non-chiral analogs, suggesting enhanced therapeutic efficacy in Alzheimer's disease models .
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of this compound with various targets. Results indicate favorable interactions with key neurotransmitter receptors .
Synthesis Routes
Several synthetic methods have been developed to produce this compound, emphasizing the importance of stereochemistry in achieving desired biological effects:
- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials to ensure stereochemical purity.
- Asymmetric Synthesis : Employing chiral catalysts to selectively produce the desired enantiomer.
Propiedades
IUPAC Name |
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















